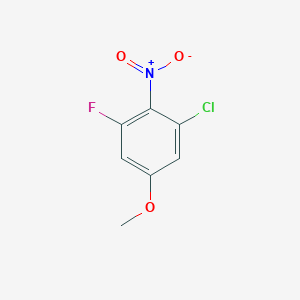

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene

説明

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene (CAS No. 2384936-24-5) is a halogenated aromatic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol. Its structure features substituents at the 1-chloro, 3-fluoro, 5-methoxy, and 2-nitro positions, creating a distinct electronic and steric profile. The compound is characterized by high purity (≥97%) and is utilized in agrochemical and pharmaceutical research due to its versatile reactivity .

特性

IUPAC Name |

1-chloro-3-fluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAMTNLEGXWAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Halogenation: Substitution reactions to introduce the chloro and fluoro groups.

Methoxylation: Introduction of the methoxy group through nucleophilic substitution.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.

化学反応の分析

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming groups.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas with a metal catalyst or other reducing agents.

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), reducing agents (e.g., hydrogen, palladium on carbon), and oxidizing agents (e.g., potassium permanganate).

科学的研究の応用

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various biological targets. For example, the nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions.

類似化合物との比較

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Purity | Key Applications |

|---|---|---|---|---|---|

| 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene | 2384936-24-5 | C₇H₅ClFNO₃ | Cl(1), F(3), OCH₃(5), NO₂(2) | 97% | Agrochemical intermediates |

| 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene | 1260845-62-2 | C₇H₅ClFNO₃ | Cl(5), F(1), OCH₃(2), NO₂(3) | 95% | Herbicide synthesis |

| 1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | C₆H₂ClF₂NO₂ | Cl(1), F(2,4), NO₂(5) | N/A | Pharmaceutical intermediates |

| 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | C₆H₃ClFNO₂ | Cl(1), F(3), NO₂(5) | N/A | Dye precursors |

| 2-Chloro-1-methoxy-3-nitrobenzene | 89-63-4 | C₇H₆ClNO₃ | Cl(2), OCH₃(1), NO₂(3) | 95% | Polymer additives |

Key Observations :

Positional Isomerism : The substitution pattern significantly impacts reactivity. For example, the methoxy group at position 5 in the target compound enhances electron-donating effects, whereas its absence in 1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9) results in stronger electron-withdrawing dominance, altering electrophilic substitution pathways .

Halogen Diversity : Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1) exhibit increased lipophilicity due to dual fluorine substituents, improving membrane permeability in bioactive molecules .

Trifluoromethyl Derivatives : Compounds such as 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS 1417569-90-4) demonstrate enhanced metabolic stability and herbicidal potency due to the trifluoromethoxy group’s strong electron-withdrawing and hydrophobic effects .

Stability and Hazard Profiles

- Hazard Data : 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS 1260845-62-2) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), likely due to nitro group reactivity. The target compound’s safety data is less documented but may share similar risks .

- Thermal Stability: Methoxy-substituted derivatives generally exhibit higher thermal stability than non-methoxy analogs (e.g., 1-Chloro-3-fluoro-5-nitrobenzene) due to resonance stabilization of the aromatic ring .

Research Findings and Industrial Relevance

- Agrochemicals : Derivatives with trifluoromethoxy groups (e.g., 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene) show 10–20× higher herbicidal activity than phenylbutazone analogs, aligning with trends in modern fluorinated crop protectants .

- Pharmaceuticals : The methoxy group in the target compound enhances solubility, making it a candidate for anti-inflammatory drug intermediates, akin to indomethacin derivatives .

生物活性

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chloro, fluoro, methoxy, and nitro group, allows it to engage in various biological activities. This article will explore its biological mechanisms, applications, and relevant case studies.

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene (CHClFNO) is a substituted nitrobenzene derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (methoxy) influences its reactivity and interaction with biological targets.

Mechanisms of Action:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, which are crucial for modifying its structure to enhance biological activity.

- Reduction of Nitro Group: The nitro group can be reduced to an amino group, facilitating interactions with various enzymes or receptors involved in metabolic pathways.

- Hydrogen Bonding: The methoxy group may enhance solubility and binding affinity to biological targets through hydrogen bonding interactions.

Biological Applications

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene has shown potential in several areas:

1. Enzyme Inhibition:

Research indicates that this compound can act as an inhibitor for specific enzymes, making it a candidate for drug development targeting metabolic pathways associated with diseases such as cancer.

2. Receptor Binding Studies:

Due to its structural similarities with biologically active molecules, it has been utilized in studies assessing receptor binding affinities, particularly in the context of cancer therapeutics.

3. Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor for specific metabolic enzymes | |

| Receptor Binding | Similarity to active compounds suggests binding | |

| Antimicrobial Properties | Preliminary evidence of activity |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene on cytochrome P450 enzymes. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in modulating drug metabolism.

Case Study 2: Receptor Binding Affinity

In receptor binding assays conducted on human cancer cell lines, the compound demonstrated a binding affinity comparable to known inhibitors of epidermal growth factor receptor (EGFR). This suggests its potential role as a lead compound in the development of targeted cancer therapies .

Toxicological Considerations

While exploring the biological activity of 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene, it is essential to consider its toxicological profile. Nitro compounds are known to exhibit toxicity through metabolic activation leading to reactive intermediates. Studies have shown that similar nitrobenzene derivatives can cause methemoglobinemia and other adverse effects upon exposure . Therefore, safety assessments are critical when considering this compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。